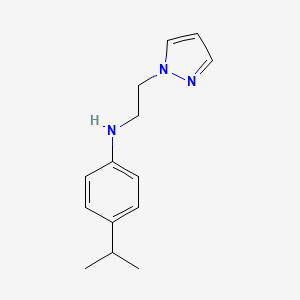

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline

Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-isopropylaniline is a substituted aniline derivative featuring a para-isopropyl group and a pyrazole-containing ethylamine substituent. This compound combines two pharmacophoric motifs: the aniline core, often utilized in drug intermediates, and the pyrazole heterocycle, known for its versatile bioactivity and coordination chemistry. For instance, the synthesis likely involves N-alkylation of 4-isopropylaniline with a pyrazole-functionalized ethyl halide, akin to methods used for introducing alkyl groups to aniline derivatives .

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

4-propan-2-yl-N-(2-pyrazol-1-ylethyl)aniline |

InChI |

InChI=1S/C14H19N3/c1-12(2)13-4-6-14(7-5-13)15-9-11-17-10-3-8-16-17/h3-8,10,12,15H,9,11H2,1-2H3 |

InChI Key |

IZKULNPFEDPHMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with 2-bromoethyl pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted pyrazole or aniline derivatives.

Scientific Research Applications

Chemistry: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in cancer therapy, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Isopropylaniline Derivatives

Compounds like 1-isopropyl-4-methyl-2-nitroaniline (from ) share the para-isopropyl aniline backbone but lack the pyrazole-ethyl substituent. Key differences include:

- Synthesis : 4-Isopropylaniline derivatives are typically synthesized via N-alkylation in polar aprotic solvents like DMF . In contrast, the pyrazole-ethyl group in the target compound may require additional steps, such as coupling pyrazole to an ethyl spacer before alkylation.

- Reactivity : The nitro group in 2-nitroaniline derivatives (e.g., compound 2 in ) can be reduced to amines or cyclized into benzimidazolones , whereas the pyrazole group in the target compound may participate in coordination or hydrogen bonding.

Pyrazole-Substituted Anilines

Examples like 4-bromo-N-(1H-pyrazol-1-yl)aniline (from ) feature pyrazole directly attached to the aniline nitrogen. Comparisons include:

- Synthetic Routes : Pyrazole-aniline derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling . The ethyl linker in the target compound likely necessitates a multi-step alkylation or cross-coupling approach.

Benzimidazolone Derivatives

Compounds like 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (from ) highlight the impact of heterocycle replacement. Key contrasts:

- Bioactivity : Benzimidazolones are associated with kinase inhibition or antimicrobial activity, whereas pyrazole-aniline hybrids may exhibit distinct pharmacological profiles due to differing hydrogen-bonding capabilities.

- Synthesis : Benzimidazolones require cyclization steps (e.g., using carbonyldiimidazole, CDI) , while the target compound’s synthesis focuses on functionalizing the aniline nitrogen.

Data Tables

Table 2: Spectral Data (Inferred)

Research Findings

- Synthetic Challenges : Multi-step syntheses (e.g., alkylation followed by cyclization) may lower yields compared to single-step SNAr reactions used for pyrazole-aniline hybrids .

- Spectroscopic Signatures : Pyrazole protons in the target compound are expected to resonate downfield (δ 7.2–8.1 ppm), distinguishing it from benzimidazolone derivatives, which show distinct carbonyl signals (~δ 160–170 ppm in $ ^{13}\text{C-NMR} $) .

Biological Activity

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-isopropylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, including antimicrobial and anticancer properties, supported by relevant data and case studies.

The structural characteristics of this compound contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3 |

| Molar Mass | 243.35 g/mol |

| Density | 1.03 g/cm³ |

| Boiling Point | 379.1 °C |

| pKa | 3.84 |

The compound features a pyrazole ring, which is known for its ability to participate in various chemical reactions, including nucleophilic attacks that can lead to enzyme inhibition or receptor modulation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, modulating metabolic pathways crucial for various physiological processes. The presence of the pyrazole moiety allows for interactions with active sites of enzymes, potentially leading to their inactivation.

Receptor Modulation

The compound may also interact with various receptors, influencing cellular signaling pathways. This modulation can affect numerous biological responses, including inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The inhibition zones measured were comparable to those produced by standard antibiotics, highlighting its potential as an antimicrobial agent .

Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 18 | Comparable to Penicillin |

| Escherichia coli | 15 | Comparable to Ampicillin |

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to decreased proliferation rates in treated cells.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, this compound was found to significantly reduce cell viability after 24 hours of treatment, with an IC50 value indicating potent anticancer activity.

Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12 | Caspase activation |

| MCF-7 (Breast Cancer) | 15 | Cell cycle regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.